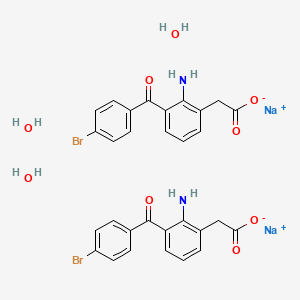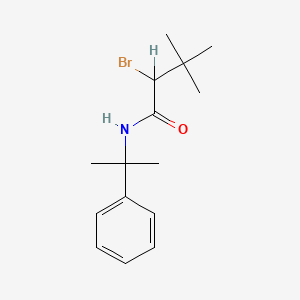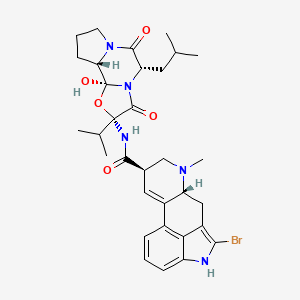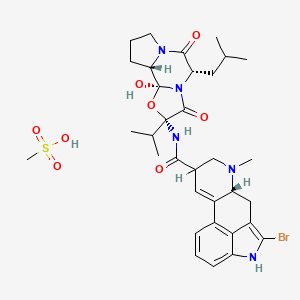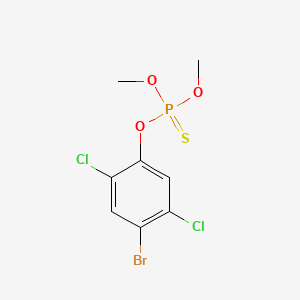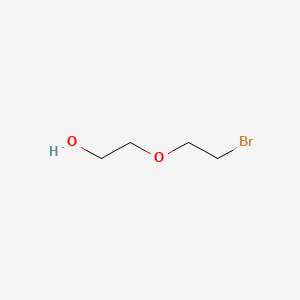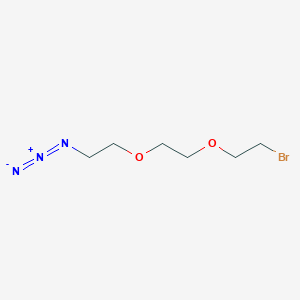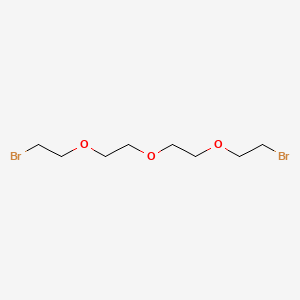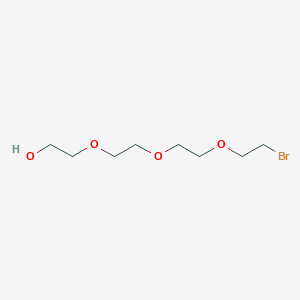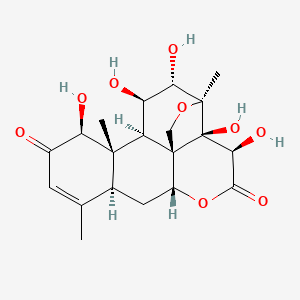
Brucein D
Übersicht
Beschreibung
Brucein D (BD) is a major active quassinoid found in Brucea javanica . It has exhibited pronounced anticancer activities . It has been shown to induce pancreatic cancer cell death via several different mechanisms . It has also been demonstrated that BD inhibited lung cancer cell proliferation .
Molecular Structure Analysis
Brucein D has the molecular formula C20H26O9 . It is a quassinoid that is 13,20-epoxypicras-3-ene substituted by hydroxy groups at positions 1, 11, 12, 14 and 15 and oxo groups at positions 2 and 16 . It is a delta-lactone, a pentol, a quassinoid, an organic heteropentacyclic compound and a secondary alpha-hydroxy ketone .
Physical And Chemical Properties Analysis
Brucein D has a molecular weight of 410.4 g/mol . It is a quassinoid that is 13,20-epoxypicras-3-ene substituted by hydroxy groups at positions 1, 11, 12, 14 and 15 and oxo groups at positions 2 and 16 .
Wissenschaftliche Forschungsanwendungen
1. Application in Pancreatic Cancer Treatment
- Summary of Application : Brucein D (BD), a major active quassinoid in Brucea javanica, has shown potent cytotoxic effects on pancreatic cancer (PanCa) cell lines. It induces apoptosis in these cells through both the intrinsic and extrinsic mitochondria-mediated caspase activations .
- Methods of Application : The study involved treating PanCa cell lines with BD. The apoptotic effects were observed through the accumulation of reactive oxygen species (ROS) and inactivation of the PI3K/Akt signaling pathway .
- Results or Outcomes : BD was found to elicit apoptosis in PanCa cells, showing more potent cytotoxic effects on these cells compared to non-tumorigenic cells. The BD-induced apoptotic effects were dependent on ROS accumulation and PI3K/Akt pathway inactivation .
2. Application in Breast Cancer Treatment
- Summary of Application : Brucein D, along with emodin and scutellarein, showed a dose-dependent inhibition of MCF-7 and Hs 578T cell proliferation .
- Methods of Application : The study involved treating MCF-7 and Hs 578T cells with Brucein D, emodin, and scutellarein. The effects on cell proliferation were then observed .
- Results or Outcomes : Brucein D, emodin, and scutellarein showed a dose-dependent inhibition of MCF-7 and Hs 578T cell proliferation with IC 50 values between 0.7 to 65 μM, depending on the drug and cell line. Brucein D, extracted from Brucea javanica seeds, showed the highest potency .
3. Application in Enhancing Chemosensitivity of Gemcitabine
- Summary of Application : Brucein D (BD), a naturally occurring quassinoid, has been reported to exert anti-tumor effect in several cancers including pancreatic ductal adenocarcinoma (PDAC). It is studied for its efficacy in enhancing the chemosensitivity of gemcitabine .
- Methods of Application : The study aimed to investigate the efficacy of BD and the role of Nrf2 axes on the chemosensitivity of gemcitabine .
- Results or Outcomes : The study is still ongoing and the results are not yet published .
4. Application in Gastric Cancer Treatment
- Summary of Application : Brucein D (BD) has been reported to have anti-tumor activity in some human cancers, including gastric cancer. It inhibits cell proliferation through downregulating the LINC01667/MicroRNA-138-5p/Cyclin E1 Axis in gastric cancer .
- Methods of Application : Gastric cancer cells were analyzed by transcriptome sequencing. The interaction between LINC01667, microRNA-138-5p (miR-138-5p), and Cyclin E1 was verified by dual luciferase experiment and RT-PCR assays .
- Results or Outcomes : BD significantly inhibited cell proliferation and induced cell cycle arrest at S phase in gastric cancer cells. Furthermore, BD enhanced the chemosensitivity of gastric cancer cells to doxorubicin, a clinically used anti-cancer agent .
5. Application in Lung Cancer Treatment
- Summary of Application : Brucein D has been reported to have anti-tumor activity in some human cancers, including lung cancer. It inhibits cell proliferation and induces apoptosis in lung cancer cells .
- Methods of Application : Lung cancer cells were treated with Brucein D and the effects on cell proliferation and apoptosis were observed .
- Results or Outcomes : Brucein D was found to significantly inhibit cell proliferation and induce apoptosis in lung cancer cells .
6. Application in Enhancing Chemosensitivity of Gemcitabine in Pancreatic Cancer
- Summary of Application : Brucein D (BD), a naturally occurring quassinoid, has been reported to exert anti-tumor effect in several cancers including pancreatic ductal adenocarcinoma (PDAC). In this study, the efficacy of BD and the role of Nrf2 axes on the chemosensitivity of gemcitabine were investigated .
- Methods of Application : Analyses of clinical samples of PDAC and GEPIA database were first conducted to identify the expression of Nrf2 in PDAC. Cell lines with stable deletion of Nrf2 were established through transfecting lentivirus into PDAC cells. Quantitative real-time PCR (qRT-PCR) and Western blotting were performed to determine the expression of Nrf2 in these cell lines .
- Results or Outcomes : Nrf2 was highly expressed in PDAC in the clinical samples and GEPIA analysis. Gain- and lost-function study demonstrated that Nrf2 affected the chemosensitivity of gemcitabine on PDAC cells both in vitro and in vivo. BD effectively inhibited PDAC cell proliferation and enhanced the chemosensitivity of gemcitabine .
Eigenschaften
IUPAC Name |
(1R,2R,3R,6R,8S,12S,13S,14R,15R,16S,17R)-2,3,12,15,16-pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O9/c1-7-4-9(21)13(23)17(2)8(7)5-10-19-6-28-18(3,14(24)11(22)12(17)19)20(19,27)15(25)16(26)29-10/h4,8,10-15,22-25,27H,5-6H2,1-3H3/t8-,10+,11+,12+,13+,14-,15-,17-,18+,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDMZGKDLMGOFR-KQSRGDCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)C)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@]4([C@H](C(=O)O3)O)O)(OC5)C)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Brucein D | |
CAS RN |
21499-66-1 | |
| Record name | Bruceine D | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21499-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



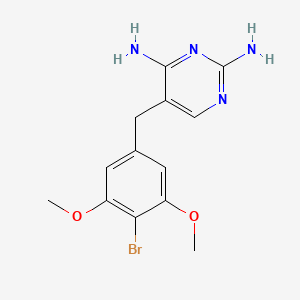
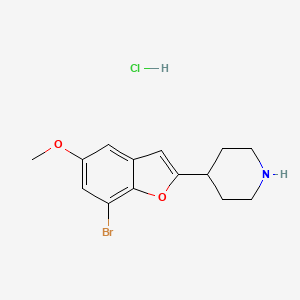
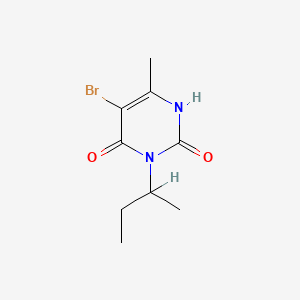
![4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid](/img/structure/B1667871.png)
